molecular formula C12H11NO6 B12109821 5,5'-[Iminodi(methylene)]DI(2-furoic acid) CAS No. 73751-08-3

5,5'-[Iminodi(methylene)]DI(2-furoic acid)

Cat. No.: B12109821
CAS No.: 73751-08-3
M. Wt: 265.22 g/mol
InChI Key: UWWDIYIUNFBYPI-UHFFFAOYSA-N
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Description

5,5’-[Iminodi(methylene)]DI(2-furoic acid): is an organic compound with the molecular formula C12H11NO6 and a molecular weight of 265.22 g/mol This compound is characterized by the presence of two furoic acid moieties linked by an iminodi(methylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[Iminodi(methylene)]DI(2-furoic acid) typically involves the reaction of furoic acid derivatives with an appropriate amine under controlled conditions. One common method is the condensation reaction between 2-furoic acid and formaldehyde in the presence of an amine catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of 5,5’-[Iminodi(methylene)]DI(2-furoic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-Furoic acid: A simpler derivative with a single furoic acid moiety.

    5,5’-[Iminodi(methylene)]DI(2-thiophene carboxylic acid): A similar compound with thiophene rings instead of furoic acid rings.

Uniqueness: 5,5’-[Iminodi(methylene)]DI(2-furoic acid) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the iminodi(methylene) bridge and two furoic acid moieties allows for diverse chemical transformations and applications .

Properties

CAS No.

73751-08-3

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

5-[[(5-carboxyfuran-2-yl)methylamino]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H11NO6/c14-11(15)9-3-1-7(18-9)5-13-6-8-2-4-10(19-8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17)

InChI Key

UWWDIYIUNFBYPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CNCC2=CC=C(O2)C(=O)O

Origin of Product

United States

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